molecular formula C7H7F2NO3S B13508448 3,6-Difluoro-2-methoxybenzenesulfonamide

3,6-Difluoro-2-methoxybenzenesulfonamide

Cat. No.: B13508448
M. Wt: 223.20 g/mol
InChI Key: GWCAVMUBOBCCHB-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H7F2NO3S and a molecular weight of 223.2 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a sulfonamide group attached to a benzene ring. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,6-difluoro-2-methoxybenzoic acid with sulfonamide under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process typically includes steps such as purification and crystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound .

Scientific Research Applications

3,6-Difluoro-2-methoxybenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the sulfonamide group can enhance its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Difluoro-2-methoxybenzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine atoms and a methoxy group on the benzene ring, along with the sulfonamide group, provides distinct properties that can be advantageous in various applications .

Properties

Molecular Formula

C7H7F2NO3S

Molecular Weight

223.20 g/mol

IUPAC Name

3,6-difluoro-2-methoxybenzenesulfonamide

InChI

InChI=1S/C7H7F2NO3S/c1-13-6-4(8)2-3-5(9)7(6)14(10,11)12/h2-3H,1H3,(H2,10,11,12)

InChI Key

GWCAVMUBOBCCHB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1S(=O)(=O)N)F)F

Origin of Product

United States

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